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Compound of Interest

Compound Name: 5,6-Dimethylundecane

CAS No.: 17615-91-7

Cat. No.: B091447

Get Quote

5,6-Dimethylundecane (CAS: 17615-91-7, Formula: C₁₃H₂₈) is a branched-chain alkane, a

class of molecules fundamental to the petrochemical industry.[1][2][3] Unlike their linear

counterparts, branched alkanes like 5,6-dimethylundecane are prized for their influence on

the physical properties of fuel and lubricant mixtures. Their molecular architecture disrupts the

efficient packing that characterizes linear alkanes, leading to lower melting points and improved

flow properties at low temperatures. A comprehensive understanding of their thermodynamic

properties—such as enthalpy of formation, heat capacity, and entropy—is therefore

indispensable for the predictive modeling of chemical reactions, phase equilibria, and energy

balances in applications ranging from fuel formulation to the design of advanced lubricants.

This guide addresses a central challenge in the field: the conspicuous absence of

comprehensive, experimentally-derived thermodynamic data for many specific, highly-branched

isomers like 5,6-dimethylundecane. In such instances, the scientific community must rely on

robust, validated predictive methods. This document provides a technical overview of these

computational approaches, details the estimated properties for 5,6-dimethylundecane, and

outlines the experimental protocols required for their ultimate validation, reflecting a workflow

that marries theoretical prediction with empirical verification.
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Part 1: The Predictive Core: Computational
Estimation of Thermodynamic Properties
Given the scarcity of direct experimental measurements for 5,6-dimethylundecane,

computational chemistry and data-driven models are not merely conveniences; they are

essential tools for generating foundational thermodynamic data. These methods leverage

decades of accumulated experimental data from simpler molecules to construct highly accurate

predictive frameworks.

Group Contribution Methods (GCM): A Foundational
Approach
The principle behind Group Contribution Methods (GCM) is that the thermodynamic properties

of a large molecule can be approximated by summing the contributions of its constituent

functional groups.[4] This approach assumes that the contribution of a specific group is largely

independent of the rest of the molecule. The Benson group additivity method is a widely

respected and implemented GCM for estimating thermodynamic properties of organic

compounds in the gas phase.[4]

Methodology for Applying Benson's Group Additivity Method:

Molecular Dissection: The first step is to deconstruct the target molecule, 5,6-
Dimethylundecane, into its constituent Benson groups. Each group is defined by a central

atom and its bonded ligands.

Structure:CH₃-CH₂-CH₂-CH₂-CH(CH₃)-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₃

Groups Identified:

2 x C-(H)₃(C): Primary carbon atoms (the two terminal methyl groups).

6 x C-(H)₂(C)₂: Secondary carbon atoms within the undecane backbone.

2 x C-(H)(C)₃: Tertiary carbon atoms at the 5 and 6 positions.

2 x C-(H)₃(C): The two methyl branches themselves.
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Correction Factors: GCM often requires correction factors for non-bonded interactions,

such as gauche or 1,5-H repulsions, which are common in branched alkanes.

Summation of Group Values: Authoritative tables provide experimentally-derived values for

the enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p) for each

group at a standard state (typically 298.15 K).[4] The property of the molecule is the sum of

these values.

ΔH_f°(molecule) = Σ(Group Values for ΔH_f°) + Σ(Correction Factors)

S°(molecule) = Σ(Group Values for S°) - Rln(σ) + Σ(Correction Factors) (where R is the

gas constant and σ is the symmetry number of the molecule).

Temperature Dependence: The heat capacity (C_p) contributions are often provided as

parameters in a polynomial function of temperature (T), allowing for the calculation of

thermodynamic properties at temperatures other than 298.15 K.

The primary advantage of GCM is its simplicity and speed. However, its accuracy is contingent

on the availability of precise group values and its inability to account for complex intramolecular

interactions in highly strained or crowded molecules.
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Input

Processing Steps

Output

5,6-Dimethylundecane Structure

1. Dissect into Benson Groups
(e.g., C-(H)3(C), C-(H)2(C)2)

2. Retrieve Group Values
(ΔH_f°, S°, Cp) from Database

3. Sum Group Contributions
 and Apply Corrections (e.g., symmetry)

Estimated Thermodynamic Properties
(Enthalpy, Entropy, Heat Capacity)
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Data Foundation

Model Training Prediction for Target Molecule

Large Database of Alkanes
with Known Experimental Properties

1. Feature Engineering
(Convert Molecules to Descriptors)

2. Train ML Model
(e.g., Random Forest, Neural Network)

B. Input Descriptors into Trained Model

Trained Model

5,6-Dimethylundecane

A. Generate Descriptors for Target

Predicted Thermodynamic Properties

Click to download full resolution via product page

Caption: Workflow for Machine Learning (ML) based property prediction.

Part 2: Estimated Thermodynamic Data for 5,6-
Dimethylundecane

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b091447/docs?utm_src=pdf-body-img#introduction-the-significance-of-branched-alkanes
https://www.benchchem.com/product/b091447/docs?utm_src=pdf-body#introduction-the-significance-of-branched-alkanes
https://www.benchchem.com/product/b091447/docs?utm_src=pdf-body#introduction-the-significance-of-branched-alkanes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes key thermodynamic and physical properties of 5,6-
dimethylundecane. These values are primarily derived from the Joback group contribution

method, a well-established predictive technique. [5]As such, they should be considered reliable

estimates pending experimental verification.
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Property Symbol
Predicted
Value

Unit Source

Standard

Enthalpy of

Formation

ΔfH° -322.21 kJ/mol [5]

Standard Gibbs

Free Energy of

Formation

ΔfG° 53.70 kJ/mol [5]

Enthalpy of

Vaporization
ΔvapH° 43.76 kJ/mol [5]

Enthalpy of

Fusion
ΔfusH° 22.38 kJ/mol [5]

Normal Boiling

Point
Tboil 495.96 K [5]

Normal Melting

Point
Tfus 206.27 K [5]

Critical

Temperature
Tc 662.44 K [5]

Critical Pressure Pc 1665.97 kPa [5]

Critical Volume Vc 0.751 m³/kmol [5]

Ideal Gas Heat

Capacity

(Cp,gas)

J/mol·K

at 495.96 K Cp,gas 455.70 J/mol·K [5]

at 579.20 K Cp,gas 508.38 J/mol·K [5]

at 662.44 K Cp,gas 540.06+ J/mol·K [5]

Note: The temperature-dependent heat capacity values indicate the increasing energy required

to raise the temperature of the substance in its gaseous state as molecular vibrations and
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rotations become more active. [5]

Part 3: The Self-Validating System: Experimental
Verification
While predictive models are powerful, experimental validation remains the cornerstone of

scientific integrity. The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic

property that can be determined experimentally with high precision. The most common method

is combustion calorimetry.

Protocol: Determination of Enthalpy of Formation via
Bomb Calorimetry
This protocol describes a self-validating system because the calorimeter is first calibrated with

a substance of a known heat of combustion (e.g., benzoic acid), ensuring the accuracy and

reliability of the measurements for the unknown compound.

Objective: To measure the enthalpy of combustion (ΔcH°) of 5,6-dimethylundecane, from

which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Step-by-Step Methodology:

Calorimeter Calibration:

A precisely weighed pellet of a standard substance (e.g., benzoic acid) is placed in the

crucible of the bomb calorimeter.

The bomb is sealed, pressurized with pure oxygen (~30 atm), and submerged in a

precisely measured volume of water in the calorimeter's insulated vessel.

The sample is ignited, and the temperature change (ΔT) of the water is recorded with high

precision.

The heat capacity of the calorimeter (C_cal) is calculated using the known enthalpy of

combustion of the standard and the measured ΔT. This step is repeated multiple times to

ensure reproducibility.
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Sample Combustion:

A precisely weighed liquid sample of 5,6-dimethylundecane is placed in the crucible.

The procedure from step 1 is repeated: the bomb is sealed, pressurized with oxygen,

submerged, and the sample is ignited.

The new temperature change (ΔT_sample) is meticulously recorded.

Data Analysis and Calculation:

The total heat released (q_total) during the sample combustion is calculated: q_total =

C_cal * ΔT_sample.

Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the

bomb) and the heat of combustion of the fuse wire.

The corrected heat of combustion is converted to the standard enthalpy of combustion

(ΔcH°) in kJ/mol.

Calculation of Enthalpy of Formation:

Hess's Law is applied using the balanced combustion reaction: C₁₃H₂₈(l) + 20 O₂(g) → 13

CO₂(g) + 14 H₂O(l)

The enthalpy of formation is calculated as: ΔfH°(C₁₃H₂₈) = [13 * ΔfH°(CO₂) + 14 * ΔfH°

(H₂O)] - ΔcH°(C₁₃H₂₈)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established,

authoritative values.
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Phase 1: Calibration

Phase 2: Experiment

Phase 3: Calculation

1. Combust Standard
(e.g., Benzoic Acid)

2. Measure ΔT_std

3. Calculate Calorimeter
Heat Capacity (C_cal)

6. Calculate Heat Released
(q = C_cal * ΔT_sample)

Use C_cal

4. Combust Weighed Sample
(5,6-Dimethylundecane)

5. Measure ΔT_sample

7. Correct and find
Enthalpy of Combustion (ΔcH°)

8. Apply Hess's Law

Standard Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Caption: Experimental workflow for bomb calorimetry.
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Conclusion
5,6-Dimethylundecane represents a class of molecules for which direct experimental

thermodynamic data is limited. This guide demonstrates that a synergistic approach, combining

foundational Group Contribution Methods with advanced machine learning models, provides a

robust framework for generating reliable property estimates. These computational predictions

are critical for engineering and research applications. However, as emphasized by the detailed

protocol for bomb calorimetry, these predictions should be viewed as a powerful starting point,

with experimental validation serving as the ultimate arbiter of scientific accuracy. This dual-

pronged strategy of prediction and verification ensures both efficiency and trustworthiness in

the scientific endeavor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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